
CID 78066297
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78066297” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The preparation of CID 78066297 involves specific synthetic routes and reaction conditions. The synthetic methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and purification processes to obtain the compound in high purity and yield.
Chemical Reactions Analysis
CID 78066297 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control, to achieve the desired chemical transformations.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound.
Scientific Research Applications
CID 78066297 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study its effects on biological systems, including its interactions with proteins, enzymes, and other biomolecules.
Medicine: The compound has potential applications in medicine, particularly in drug discovery and development. It is studied for its pharmacological properties and potential therapeutic effects.
Industry: In industrial applications, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of CID 78066297 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
List of Similar Compounds
- Compound A
- Compound B
- Compound C
These similar compounds share certain structural or functional similarities with this compound, making them relevant for comparative analysis.
Properties
Molecular Formula |
C20H19AsIO |
|---|---|
Molecular Weight |
477.2 g/mol |
InChI |
InChI=1S/C20H18AsO.HI/c1-15-11-13-16(14-12-15)21(2)17-7-3-5-9-19(17)22-20-10-6-4-8-18(20)21;/h3-14H,1-2H3;1H |
InChI Key |
AWCAJIXLMIEZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[As]2(C3=CC=CC=C3[OH+]C4=CC=CC=C42)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


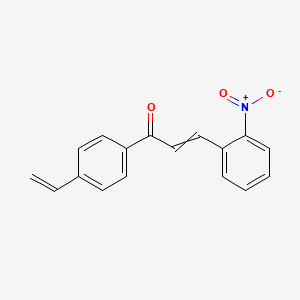
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
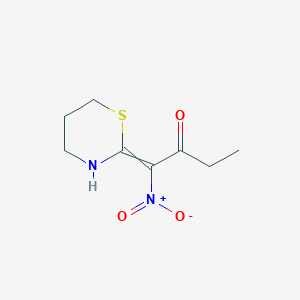
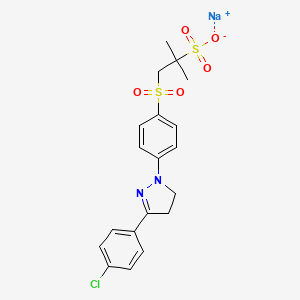
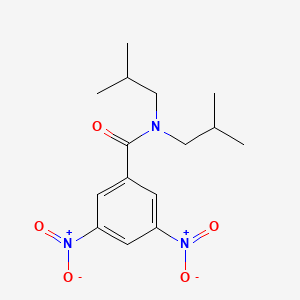
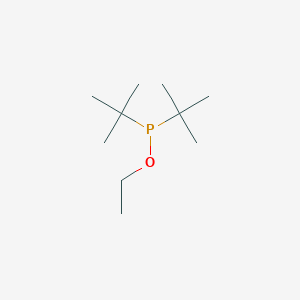

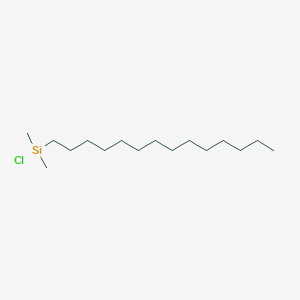
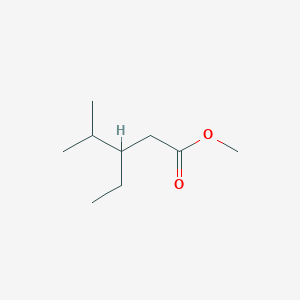
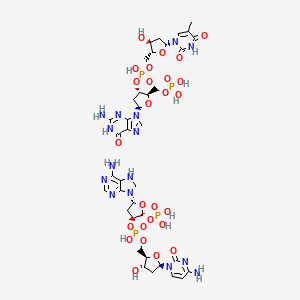
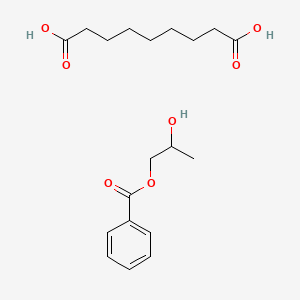
![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)

